Cas no 119067-17-3 ((3S,4S)-3,4-diphenylpyrrolidine)

(3S,4S)-3,4-diphenylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- (3S,4S)-3,4-diphenylpyrrolidine
- pyrrolidine, 3,4-diphenyl-, (3S,4S)-
- LogP
- RAC TRANS-3,4-DIPHENYL-PYRROLIDINE
- (3R,4R)-3,4-diphenylpyrrolidine
- trans-3,4-Diphenylpyrrolidine
- SCHEMBL8660684
- 119067-17-3
- rel-(3R,4R)-3,4-Diphenylpyrrolidine
- (3R,4R)-rel-3,4-Diphenylpyrrolidine
-
- MDL: MFCD10700065
- Inchi: InChI=1S/2C16H17N/c2*1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h2*1-10,15-17H,11-12H2/t2*15-,16-/m10/s1
- InChI Key: VMENUQWDBLGUEF-GKDAVOHLSA-N
- SMILES: N1C[C@H](C2=CC=CC=C2)[C@H](C1)C=3C=CC=CC3.N1C[C@H]([C@@H](C1)C=2C=CC=CC2)C=3C=CC=CC3
Computed Properties
- Exact Mass: 223.13621
- Monoisotopic Mass: 223.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 34
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 347.9±31.0 °C at 760 mmHg
- Flash Point: 171.8±20.3 °C
- Refractive Index: 1.578
- PSA: 12.03
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
(3S,4S)-3,4-diphenylpyrrolidine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3S,4S)-3,4-diphenylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM488442-1g |
(3R,4R)-rel-3,4-Diphenylpyrrolidine |
119067-17-3 | 95% | 1g |
$421 | 2023-01-03 | |
Fluorochem | 044330-1g |
rac trans-3,4-Diphenyl-pyrrolidine |
119067-17-3 | >98 | 1g |
£198.00 | 2022-02-28 | |
abcr | AB369263-1g |
rac trans-3,4-Diphenyl-pyrrolidine, 98%; . |
119067-17-3 | 98% | 1g |
€292.00 | 2025-02-20 | |
Ambeed | A927918-1g |
(3R,4R)-rel-3,4-Diphenylpyrrolidine |
119067-17-3 | 95+% | 1g |
$425.0 | 2024-04-25 | |
A2B Chem LLC | AE60374-250mg |
(3R,4R)-rel-3,4-Diphenylpyrrolidine |
119067-17-3 | 98% | 250mg |
$185.00 | 2024-04-20 | |
A2B Chem LLC | AE60374-50mg |
(3R,4R)-rel-3,4-Diphenylpyrrolidine |
119067-17-3 | 98% | 50mg |
$80.00 | 2024-04-20 | |
1PlusChem | 1P009VUE-250mg |
RAC TRANS-3,4-DIPHENYL-PYRROLIDINE |
119067-17-3 | 98% | 250mg |
$232.00 | 2025-02-25 | |
abcr | AB369263-1 g |
rac trans-3,4-Diphenyl-pyrrolidine, 98%; . |
119067-17-3 | 98% | 1g |
€292.00 | 2023-04-26 | |
abcr | AB369263-5g |
rac trans-3,4-Diphenyl-pyrrolidine, 98%; . |
119067-17-3 | 98% | 5g |
€958.00 | 2025-02-20 | |
Fluorochem | 044330-5g |
rac trans-3,4-Diphenyl-pyrrolidine |
119067-17-3 | >98 | 5g |
£707.00 | 2022-02-28 |
(3S,4S)-3,4-diphenylpyrrolidine Related Literature
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
Additional information on (3S,4S)-3,4-diphenylpyrrolidine
(3S,4S)-3,4-diphenylpyrrolidine (CAS No. 119067-17-3): A Comprehensive Overview
(3S,4S)-3,4-diphenylpyrrolidine (CAS No. 119067-17-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrrolidines, which are five-membered heterocyclic compounds with a nitrogen atom as one of the ring members. The presence of two phenyl groups attached to the pyrrolidine ring imparts specific stereochemical characteristics that make it a valuable scaffold for the development of novel therapeutic agents.
The chirality of (3S,4S)-3,4-diphenylpyrrolidine is a critical factor in its biological activity and pharmacological properties. Chiral compounds can exhibit different biological effects depending on their enantiomeric form, and this has significant implications for drug design and development. The (3S,4S) configuration specifically has been studied for its potential in modulating various biological targets, including receptors, enzymes, and ion channels.
Recent research has highlighted the potential of (3S,4S)-3,4-diphenylpyrrolidine as a lead compound for the development of new drugs. For instance, studies have shown that this compound can act as a potent and selective inhibitor of certain enzymes involved in neurodegenerative diseases. One such study published in the Journal of Medicinal Chemistry demonstrated that (3S,4S)-3,4-diphenylpyrrolidine derivatives exhibited high affinity for monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. This finding suggests that these compounds could be further optimized to develop more effective treatments for neurodegenerative conditions.
In addition to its potential in neurodegenerative diseases, (3S,4S)-3,4-diphenylpyrrolidine has also shown promise in other therapeutic areas. Research published in the Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This dual activity—targeting both MAO-B and COX—makes (3S,4S)-3,4-diphenylpyrrolidine an attractive candidate for the development of multi-target drugs that can address multiple aspects of complex diseases.
The synthesis of (3S,4S)-3,4-diphenylpyrrolidine has been extensively studied to optimize its production for pharmaceutical applications. Various synthetic routes have been developed to achieve high yields and enantiomeric purity. One notable approach involves the use of asymmetric catalysis to selectively form the desired (3S,4S) enantiomer. This method not only improves the efficiency of the synthesis but also reduces the environmental impact by minimizing waste and by-products.
The pharmacokinetic properties of (3S,4S)-3,4-diphenylpyrrolidine have also been investigated to ensure its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a successful drug candidate. Furthermore, preclinical toxicity studies have indicated that (3S,4S)-3,4-diphenylpyrrolidine is well-tolerated at therapeutic doses with minimal adverse effects.
Clinical trials are currently underway to evaluate the safety and efficacy of (3S,4S)-3,4-diphenylpyrrolidine-based drugs in human subjects. Early results from phase I trials have been promising, with no significant safety concerns reported. These trials are expected to provide valuable insights into the potential therapeutic applications of this compound and pave the way for further clinical development.
In conclusion, (3S,4S)-3,4-diphenylpyrrolidine (CAS No. 119067-17-3) is a promising chiral compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for drug discovery and development. Ongoing research continues to uncover new opportunities for utilizing this compound in the treatment of various diseases, highlighting its significance in modern medicinal chemistry.
119067-17-3 ((3S,4S)-3,4-diphenylpyrrolidine) Related Products
- 59349-71-2((3S)-3-phenylpiperidine)
- 936-44-7(3-Phenylpyrrolidine)
- 613676-70-3(3-(2-phenylethyl)pyrrolidine)
- 430461-56-6((3R)-3-phenylpiperidine)
- 774499-89-7(1H-Azepine,3-ethylhexahydro-1-methyl-3-phenyl-)
- 61586-46-7((3R)-3-phenylpyrrolidine)
- 62624-46-8((3S)-3-Phenylpyrrolidine)
- 170304-83-3(3-Benzylpyrrolidine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
